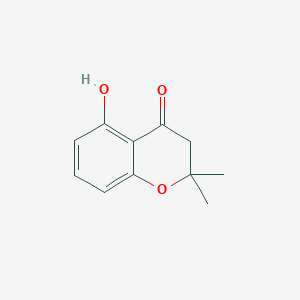![molecular formula C15H19N3OS B2797931 N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1210903-29-9](/img/structure/B2797931.png)
N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
5-HT6 Receptor Antagonists
This compound is part of a novel series of molecules that have been identified as potent and selective 5-HT6 receptor (5-HT6R) antagonists . These antagonists are known to improve cognitive function in numerous animal models . The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity, and no Cytochrome P450 liabilities .
Treatment for Cognitive Decline
Continued efforts to develop better treatment options for cognitive decline have led to a focus on 5-HT6R antagonists . Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Potential Treatment for Alzheimer’s Disease
The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards 5-HT6R suggest that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with Alzheimer’s Disease .
Anticancer Activity
While there is no direct evidence for the anticancer activity of this specific compound, compounds with similar structures have been evaluated for their antiproliferative activity against different human cancer cell lines . This suggests potential anticancer applications for this compound as well.
Use in Artificial Fibre Industry
Compounds with similar structures, such as 1-Methyl-4-piperidone, are widely used in the artificial fibre industry . They are polymerizable and used as nylon precursors .
Use as Solvents and Intermediates for Organic Synthesis
1-Methyl-4-piperidone and similar compounds have excellent applications as solvents and as intermediates for organic synthesis . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .
将来の方向性
Benzothiazole derivatives, including “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, have shown promising biological activities, and there is ongoing research to find new compounds related to this scaffold . Future directions may include further exploration of the biological activities of these compounds, development of more efficient synthesis methods, and investigation of their mechanisms of action .
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18-8-6-11(7-9-18)10-16-14(19)15-17-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTCEVPJVQKJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)
![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)
![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)
![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)
![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)
![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)